molecular formula C14H14N2S B2985622 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene CAS No. 912901-98-5

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene

Cat. No.: B2985622
CAS No.: 912901-98-5
M. Wt: 242.34
InChI Key: AVQKCVCXXKAJEB-UHFFFAOYSA-N
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Description

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its biological activity and structural similarity to naturally occurring nucleotides, while thiophene is recognized for its applications in material science and medicinal chemistry .

Properties

IUPAC Name

1-ethyl-2-(thiophen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-2-16-13-8-4-3-7-12(13)15-14(16)10-11-6-5-9-17-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQKCVCXXKAJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene typically involves the condensation of 1-ethylbenzimidazole with a thiophene derivative. One common method is the reaction of 1-ethyl-2-chloromethylbenzimidazole with thiophene in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and thiophene moieties. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene is unique due to its combination of benzimidazole and thiophene structures, which endows it with a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene is a heterocyclic compound that combines the structural features of benzimidazole and thiophene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Biological Activities

Research indicates that thiophene derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The specific activities associated with this compound are summarized below.

Antiviral Activity

Recent studies have demonstrated that thiophene derivatives can inhibit the Ebola virus by disrupting the interaction between the viral glycoprotein (EBOV-GP) and the Niemann-Pick C1 (NPC1) protein, which is essential for viral entry into host cells. The compound was shown to have an effective concentration (EC50) of approximately 0.19 μM, indicating potent antiviral properties comparable to established antiviral agents like imipramine .

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. These compounds have shown effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been reported to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Binding Interactions : Molecular docking studies revealed that this compound can bind effectively to key protein targets involved in viral entry and replication. The binding modes suggest that it stabilizes certain conformations of viral proteins, thereby inhibiting their function .
  • Cellular Pathways : The compound influences signaling pathways related to inflammation and immune response. It modulates the expression of genes involved in these pathways, leading to reduced inflammation and enhanced antimicrobial defense mechanisms .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiophene derivatives, including this compound:

  • Ebola Virus Inhibition : A study utilized enzyme-linked immunosorbent assays (ELISA) to assess the binding efficacy of thiophene derivatives against EBOV-GP. Results indicated that compounds similar to this compound significantly inhibited viral entry by disrupting protein interactions critical for infection .
  • Antimicrobial Efficacy : In a comparative study assessing MIC values against various bacterial strains, derivatives demonstrated potent antimicrobial activity. For example, related thiophenes showed MIC values as low as 20 mg/L against resistant bacterial strains .
  • Anti-inflammatory Effects : Research involving cellular assays demonstrated that thiophene derivatives could significantly reduce levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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